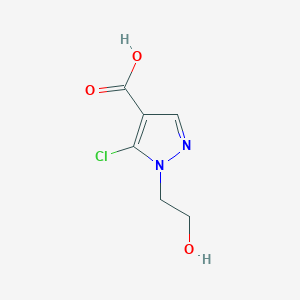

5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Descripción

5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a chlorine substituent at position 5, a 2-hydroxyethyl group at position 1, and a carboxylic acid moiety at position 4 of the pyrazole ring. Pyrazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and tunable properties .

Key structural features influencing its behavior include:

- Chloro substituent (C5): Enhances electrophilicity and may improve binding in biological systems.

- Carboxylic acid (C4): Facilitates salt formation, coordination chemistry, and further derivatization (e.g., esterification, amidation).

Propiedades

IUPAC Name |

5-chloro-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXLOGLYANZTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C(=O)O)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination of Pyrazole Derivatives

A common approach begins with the synthesis of a pyrazole core, followed by selective chlorination at the 5-position. This is achieved through the reaction of a suitable pyrazole precursor with chlorinating agents such as thionyl chloride or phosphorus oxychloride.

-

1-(2-hydroxyethyl)-1H-pyrazole is treated with thionyl chloride in chloroform under reflux, leading to the formation of 5-chloro-1-(2-chloroethyl)-1H-pyrazole (intermediate). This step is crucial for introducing the chloro substituent at the 5-position.

Hydrolysis and Carboxylation

The pyrazole intermediate is then subjected to oxidation or hydrolysis to introduce the carboxylic acid group at the 4-position. This can be achieved via oxidative cleavage or carboxylation reactions:

Carboxylation via Oxidative Methods:

The intermediate is treated with oxidizing agents such as potassium permanganate or potassium dichromate under controlled conditions to convert the methyl or related groups into carboxylic acids.

-

The use of carbon dioxide (CO₂) under pressure in the presence of catalysts can directly carboxylate the pyrazole ring at the desired position.

Hydroxyethyl Group Introduction

The hydroxyethyl substituent at the 1-position is typically introduced via nucleophilic substitution or addition reactions:

-

Starting from 1H-pyrazole, a nucleophilic attack with 2-hydroxyethyl halides or related derivatives under basic conditions yields the 1-(2-hydroxyethyl) substituted pyrazole.

Specific Research-Backed Synthesis Methods

Method 1: Chlorination and Hydrolysis Approach

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 1-(2-hydroxyethyl)-1H-pyrazole | Thionyl chloride in chloroform | 5-chloro-1-(2-chloroethyl)-1H-pyrazole |

| 2 | Sodium hydroxide in ethanol or potassium tert-butoxide in pyridine | Reflux | Conversion to 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid |

This pathway aligns with industrial procedures, emphasizing the chlorination of the pyrazole ring followed by hydrolysis and oxidation to introduce the carboxylic acid group.

Method 2: Multi-step Synthesis from Pyrazole Precursors

Based on research findings, another route involves synthesizing specific intermediates such as methyl or aldehyde derivatives, then oxidizing or functionalizing to obtain the final acid:

Method 3: Direct Carboxylation of Pyrazole Derivatives

- Employing carbon dioxide under pressure with catalysts such as copper or palladium to directly carboxylate the pyrazole ring, followed by chlorination and hydroxyethyl substitution.

Data Tables Summarizing Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Chlorination | Thionyl chloride | Chloroform | Reflux (~70°C) | 4–6 hours | Moderate | Forms 5-chloro intermediate |

| Hydrolysis | NaOH in ethanol or tert-butoxide in pyridine | Ethanol/Pyridine | Reflux (~80°C) | 3–5 hours | High | Converts intermediate to acid |

| Oxidation | KMnO₄ or K₂Cr₂O₇ | Water/Acetone | 50–80°C | 2–4 hours | Variable | Introduces carboxylic acid group |

Notes and Observations from Research Findings

- The chlorination step is sensitive to reaction conditions; excess chlorinating agent can lead to over-chlorination or side reactions.

- The hydroxyethyl group is best introduced via nucleophilic substitution with 2-hydroxyethyl halides or via direct addition to activated pyrazole derivatives.

- Oxidation steps require careful control to avoid degradation of the heterocyclic core.

- Industrial methods favor continuous flow reactors for better control, higher yields, and scalability.

The synthesis of This compound involves a combination of chlorination, hydrolysis, and oxidation reactions, often starting from simpler pyrazole derivatives. The process is optimized for high yield and purity, with reaction conditions tailored to prevent side reactions and facilitate scale-up. The key to successful synthesis lies in precise control of chlorination and oxidation steps, as well as efficient introduction of the hydroxyethyl group.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

Thionyl Chloride: Used for chlorination reactions.

Sodium Hydroxide and Potassium tert-Butoxide: Used for dehydrohalogenation reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Substituted Pyrazoles: Formed through nucleophilic substitution reactions.

Aldehydes and Carboxylic Acids: Formed through oxidation of the hydroxyethyl group.

Esters and Amides: Formed through esterification and amidation of the carboxylic acid group.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-hydroxyethyl hydrazine with appropriate carbonyl compounds. The resulting compound exhibits a carboxylic acid functional group, which enhances its reactivity and solubility in various solvents.

Key Synthesis Steps:

- Formation of Pyrazole Derivatives : The initial step often includes the condensation of hydrazines with carbonyl compounds to form pyrazole derivatives.

- Carboxylation : Subsequent reactions introduce the carboxylic acid group, often through hydrolysis or decarboxylation processes under controlled conditions.

Biological Activities

Research has demonstrated that this compound possesses a range of biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds derived from similar pyrazole structures have shown efficacy comparable to standard antibiotics like penicillin and ciprofloxacin .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, demonstrating potential in scavenging free radicals and reducing oxidative stress in biological systems .

- Therapeutic Potential : Molecular docking studies suggest that this compound may interact effectively with biological targets involved in diseases such as diabetes and cancer, indicating its potential as a lead compound in drug development .

Agricultural Applications

In addition to its medicinal uses, this compound has been explored for applications in agriculture:

- Pesticide Development : Research indicates that pyrazole derivatives can be utilized as effective pesticides due to their ability to inhibit specific enzymes in pests, thereby disrupting their metabolic processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized pyrazole derivatives, including this compound, evaluated their activity against mycobacterial strains. The results showed that certain derivatives had enhanced activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. Utilizing the DPPH radical scavenging method, researchers found that specific derivatives exhibited antioxidant activities significantly higher than ascorbic acid, indicating their potential role in preventing oxidative damage in biological systems .

Mecanismo De Acción

The mechanism of action of 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Variations at Position 1

Key Insight : The 2-hydroxyethyl group improves aqueous solubility compared to aryl or fluorinated substituents, making the target compound advantageous for formulations requiring hydrophilicity.

Substituent Variations at Positions 3 and 5

Key Insight : Chlorine at C5 is common in bioactive compounds, while substituents at C3 (e.g., CF2H, CH3) modulate electronic and steric properties for target-specific interactions.

Carboxylic Acid Derivatives

Key Insight : Ester derivatives are often synthesized first (e.g., via SOCl2-mediated esterification ), followed by hydrolysis to yield carboxylic acids.

Physicochemical Properties

- Solubility : The 2-hydroxyethyl group in the target compound likely enhances solubility in polar solvents compared to phenyl or trifluoroethyl analogs .

Actividad Biológica

5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its anti-inflammatory, anti-cancer, and antimicrobial activities, supported by various studies and research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C6H7ClN2O3

- Molecular Weight : 190.58 g/mol

This pyrazole derivative features a chloro group and a hydroxyethyl substituent, which are critical for its biological activity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines:

- Mechanism of Action : Pyrazole derivatives often inhibit key signaling pathways involved in tumor growth, including BRAF(V600E) and EGFR pathways.

- Case Study : In one study, a series of pyrazole derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines, indicating promising cytotoxic effects (Table 1) .

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 12.50 |

| Compound C | SF-268 | 42.30 |

2. Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory properties:

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Research Findings : In vitro studies indicated that similar pyrazole compounds significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), demonstrating their potential as anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies:

- Activity Spectrum : Compounds have shown effectiveness against both bacterial and fungal pathogens.

- Example Study : A synthesized pyrazole derivative demonstrated significant antibacterial activity, leading to cell lysis through membrane integrity disruption .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives:

- Chloro Substitution : The presence of the chloro group enhances the lipophilicity and bioactivity of the compound.

- Hydroxyethyl Group : This moiety contributes to solubility and potential interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid?

- Methodology : Cyclocondensation is a common approach. For example, analogous pyrazole-4-carboxylic acids are synthesized by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a hydrazine derivative (e.g., 2-hydroxyethylhydrazine). Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH) yields the carboxylic acid . Optimize reaction temperature (70–90°C) and solvent (ethanol or DMF) to improve yield. Purification via recrystallization (ethanol/water) is recommended.

Q. How is structural characterization of this compound performed?

- Techniques :

- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., monoclinic crystal system, space group P2/c) .

- Spectroscopy :

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and hydroxyl (O–H) at ~3200 cm⁻¹ .

- NMR : Carboxylic proton (δ 12–13 ppm in DMSO-d₆), pyrazole protons (δ 7–8 ppm), and hydroxyethyl chain (δ 3.5–4.5 ppm) .

- Elemental analysis : Validate molecular formula (e.g., C₆H₇ClN₂O₂) .

Q. What intermediates are critical in its synthesis?

- Key intermediates :

- Ethyl 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (ester precursor) .

- Hydrazide derivatives for functionalization (e.g., condensation with thiourea or aryl aldehydes) .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved?

- Analysis :

- Compare solvent systems (e.g., DMF vs. dichloromethane) and catalysts (e.g., triethylamine vs. pyridine). For example, DMF enhances solubility but may increase side reactions .

- Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., dimerization or hydrolysis artifacts) .

- Optimize stoichiometry: Excess hydrazine (1.2–1.5 eq.) improves cyclization efficiency .

Q. How do computational models align with experimental spectral data?

- Validation :

- Perform DFT calculations (B3LYP/6-311++G(d,p)) to predict IR and NMR spectra. Compare with experimental data to assess accuracy (e.g., <5% deviation in vibrational frequencies) .

- Analyze HOMO-LUMO gaps to predict reactivity (e.g., electrophilic substitution at pyrazole C-3) .

Q. What methodologies assess its biological activity?

- Approaches :

- Enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis spectroscopy (e.g., IC₅₀ determination) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- Molecular docking : Simulate binding to target proteins (e.g., COX-2 active site) using AutoDock Vina .

Q. How do structural modifications influence activity in SAR studies?

- Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.